2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
Description
Chemical Structure: The compound features a 6-bromo-substituted indole core linked via an acetamide group to a 2-(1H-imidazol-4-yl)ethyl moiety. Its molecular formula is C₁₅H₁₄BrN₃O, with a molecular weight of 348.20 g/mol.
Properties
Molecular Formula |
C15H15BrN4O |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H15BrN4O/c16-12-2-1-11-4-6-20(14(11)7-12)9-15(21)18-5-3-13-8-17-10-19-13/h1-2,4,6-8,10H,3,5,9H2,(H,17,19)(H,18,21) |
InChI Key |
UOGPZVDNYQUVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CN=CN3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole and imidazole precursors. One common method involves the bromination of indole to obtain 6-bromoindole, followed by the acylation of the indole nitrogen with an appropriate acylating agent to introduce the acetamide group. The imidazole moiety is then introduced through a nucleophilic substitution reaction, where the imidazole ring is attached to the acetamide side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole and imidazole moieties can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(1H-Imidazol-4-yl)ethyl]acetamide (N-Acetylhistamine)
- Molecular Formula : C₇H₁₁N₃O (153.18 g/mol) .
- Key Differences: Lacks the 6-bromoindole moiety, reducing molecular weight and halogen-mediated interactions.
- Functional Implications : As a histamine derivative, it may interact with histamine receptors, whereas the target compound’s indole and bromine could redirect binding to serotonin or kinase-related targets.
N-[2-(7-Methoxy-1-naphthyl)ethyl] Acetamide
- Molecular Formula: C₁₅H₁₇NO₂ (259.30 g/mol) .
- Key Differences :
- Replaces indole with a methoxy-naphthyl group, increasing lipophilicity (logP) due to the larger aromatic system.
- Methoxy’s electron-donating effect contrasts with bromine’s electron-withdrawing nature, altering electronic profiles.
- Functional Implications : The naphthyl group may enhance π-π stacking in hydrophobic pockets, while methoxy could improve solubility compared to bromine.
4-Bromo-7-chloro-1H-indazole
- CAS : 1186334-61-1 .
- Key Differences: Indazole core (two adjacent nitrogen atoms) vs. Dual halogenation (Br, Cl) increases molecular weight and may enhance cytotoxicity or halogen bonding.
- Functional Implications : Indazole derivatives are common in kinase inhibitors; the target compound’s acetamide-imidazole chain might offer distinct pharmacokinetic advantages.
1-(2,3-Dihydro-1H-Indol-5-yl)-2-Methoxy Ethanone
- CAS : 1176028-26-4 .
- Key Differences: Partially saturated indoline ring improves conformational flexibility but reduces aromaticity. Methoxy-ethanone group replaces acetamide, reducing hydrogen-bonding capacity and metabolic stability.
- Functional Implications : The ketone group may increase reactivity toward metabolic reduction compared to the target’s stable amide bond.
Structural and Physicochemical Comparison Table
Research Implications and Gaps
- Electron Effects: The target’s bromine atom may enhance binding to electron-rich pockets (e.g., ATP-binding sites in kinases) compared to methoxy or non-halogenated analogs.
- Metabolic Stability : The acetamide linker likely improves resistance to esterase-mediated hydrolysis vs. ketone-containing analogs.
- Data Limitations : The evidence lacks direct biological data for the target compound; further studies on receptor affinity, solubility, and toxicity are needed.
Biological Activity
2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a synthetic compound that incorporates both indole and imidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is C15H15BrN4O, with a molecular weight of 347.21 g/mol. The compound's structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15BrN4O |
| Molecular Weight | 347.21 g/mol |
| IUPAC Name | 2-(6-bromoindol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide |
| InChI Key | UOGPZVDNYQUVMM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The indole and imidazole rings can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could influence various physiological responses.
Anticancer Properties
Research indicates that compounds similar to 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide exhibit promising anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Case Study:
In a study evaluating the anticancer effects of indole derivatives, it was found that compounds with similar structures significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of oxidative stress leading to apoptosis .
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties against various bacterial strains. Similar imidazole derivatives have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria.
Research Findings:
A recent review highlighted that certain imidazole-containing compounds exhibited IC50 values in the nanomolar range against resistant strains of Staphylococcus aureus . This suggests that 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide may also possess similar antimicrobial properties.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (IC50) |
|---|---|---|
| 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide | TBD | TBD |
| Imidazole derivative A | 10 µM | 200 nM |
| Indole derivative B | 5 µM | 150 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
